O-(2-cyclohexylethyl)hydroxylamine
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Overview
Description
O-(2-Cyclohexylethyl)hydroxylamine is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a hydroxylamine group attached to a 2-cyclohexylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-cyclohexylethyl)hydroxylamine typically involves the reaction of cyclohexyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: O-(2-Cyclohexylethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to amines under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-(2-Cyclohexylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which O-(2-cyclohexylethyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the hydroxylamine group.
Hydroxylamine: Contains the hydroxylamine group but lacks the cyclohexylethyl chain.
N-Hydroxyethylcyclohexylamine: A related compound with a different substitution pattern.
This detailed overview provides a comprehensive understanding of O-(2-cyclohexylethyl)hydroxylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
O-(2-cyclohexylethyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 |
InChI Key |
UAFRSTLKXSGGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCON |
Origin of Product |
United States |
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